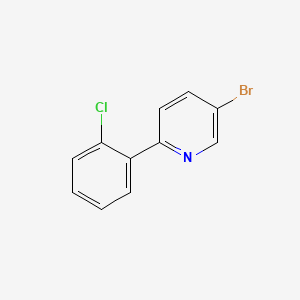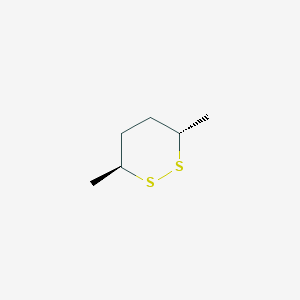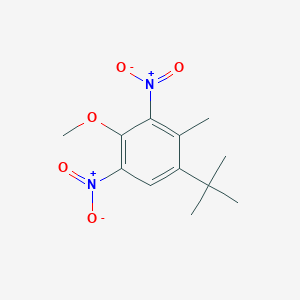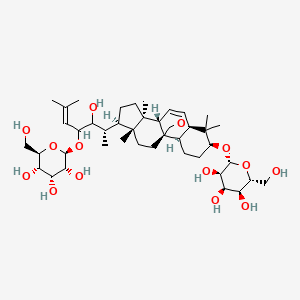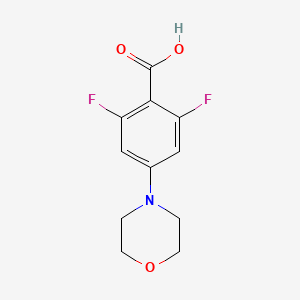
2,6-Difluoro-4-morpholinobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-morpholinobenzoic acid is an organic compound with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, and a morpholine group at the 4 position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2,6-Difluoro-4-morpholinobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoic acid with morpholine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,6-Difluoro-4-morpholinobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Difluoro-4-morpholinobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-morpholinobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The morpholine group can interact with biological molecules, potentially affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,6-Difluoro-4-morpholinobenzoic acid can be compared with other similar compounds, such as:
2,6-Difluoro-4-methoxyphenylboronic acid: This compound has a methoxy group instead of a morpholine group and is used in similar coupling reactions.
2,6-Difluoro-4-methoxybenzeneboronic acid: Another similar compound with a methoxy group, used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11F2NO3 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
2,6-difluoro-4-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C11H11F2NO3/c12-8-5-7(14-1-3-17-4-2-14)6-9(13)10(8)11(15)16/h5-6H,1-4H2,(H,15,16) |
InChI Key |
GOJCALJLEKOUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C(=C2)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


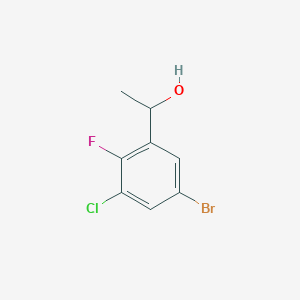
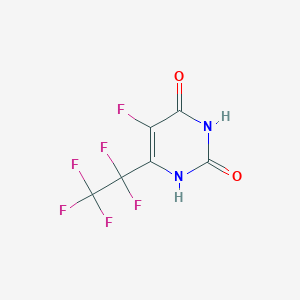
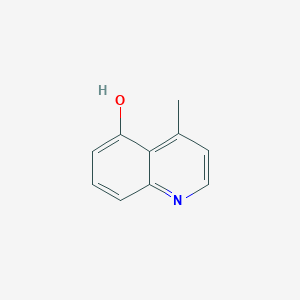
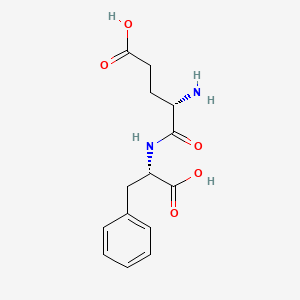

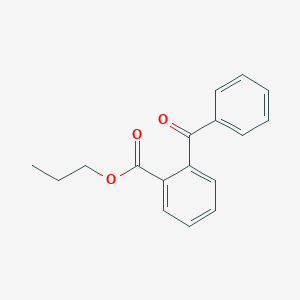
![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
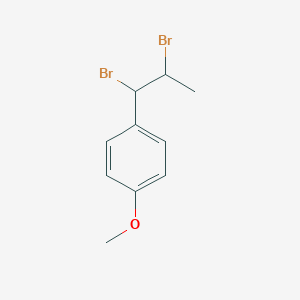
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
